

# Hpk1-IN-16 supplier and purchasing information

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Compound of Interest		
Compound Name:	Hpk1-IN-16	
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# **Hpk1-IN-16: A Technical Guide for Researchers**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hpk1-IN-16**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document consolidates critical information on its procurement, biochemical and cellular activity, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

# **Supplier and Purchasing Information**

**Hpk1-IN-16** is available from various chemical suppliers catering to the research community. Researchers are advised to request a certificate of analysis to ensure the purity and identity of the compound.

Supplier	CAS Number	Formula	Molecular Weight ( g/mol )
DC Chemicals	2294965-95-8	C28H27FN4O4	518.54
MedChemExpress	2294965-95-8	C28H27FN4O4	518.54

Storage Conditions: Store the solid compound at -20°C for long-term stability. In solution (e.g., in DMSO), it is recommended to store at -80°C.[1]



## **Mechanism of Action and Biological Activity**

**Hpk1-IN-16** is a selective and potent inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and anti-tumor immunity.[3] [4]

The primary mechanism of HPK1-mediated immunosuppression involves the phosphorylation of the adaptor protein SLP-76 at Serine 376.[4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the dissociation of the SLP-76/LAT signalosome, followed by ubiquitination and proteasomal degradation of SLP-76.[6][7] This cascade ultimately attenuates downstream signaling, including the activation of PLCy1 and ERK.[6]

By inhibiting HPK1, **Hpk1-IN-16** and other similar inhibitors prevent the phosphorylation and subsequent degradation of SLP-76.[8] This leads to a sustained TCR signal, resulting in enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-y).[3][9][10]

### **Quantitative Data**

The following tables summarize the reported in vitro and in vivo activities of various HPK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected HPK1 Inhibitors



Compound	Target	IC <sub>50</sub> (nM)	Assay Type	Reference
Compound K	HPK1	2.6	Biochemical Assay	[11]
GNE-1858	HPK1	1.9	Biochemical Assay	[11]
Unnamed Inhibitor [I]	HPK1	10.4	Biochemical Assay	[8]
Compound 22	HPK1	0.061	Not Specified	[11]
XHS	HPK1	2.6	Kinase Assay	[11]
A-745	HPK1	Potent (exact value not specified)	Cellular Kinase- Binding Assay	[9]

Table 2: In Vivo Efficacy of an HPK1 Inhibitor in a Syngeneic Mouse Model (CT26)[8]

Treatment	Dosage	TGI (%)
Inhibitor [I]	30 mg/kg p.o. (twice daily)	42
Anti-PD-1	3 mg/kg i.p.	36
Inhibitor [I] + Anti-PD-1	As above	95

TGI: Tumor Growth Inhibition

# Experimental Protocols HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from a general procedure for evaluating HPK1 kinase inhibitory activity.[12]

#### Materials:

• HPK1 Kinase Enzyme System (e.g., Promega)



- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer
- Test Inhibitor (e.g., Hpk1-IN-16) dissolved in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well plates

#### Procedure:

- Prepare serial dilutions of the test inhibitor in 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.
- In a 384-well plate, add 2.5  $\mu$ L of the test inhibitor or diluent solution (for positive and blank controls).
- Prepare a master mix containing Kinase Assay Buffer, ATP (final concentration 10 μM), and MBP substrate (final concentration 0.1 μg/μL).
- Add 12.5 μL of the master mix to each well.
- Dilute the HPK1 kinase to 3 ng/μL in Kinase Assay Buffer.
- Initiate the reaction by adding 10  $\mu$ L of the diluted HPK1 kinase to each well (except the "Blank" wells, to which 10  $\mu$ L of Kinase Assay Buffer is added).
- Incubate the plate at room temperature for 1 hour.
- Add 5 μL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.



- Add 10  $\mu$ L of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
- Read the luminescence using a plate reader.
- Calculate the percent inhibition and determine the IC<sub>50</sub> value.

### **Cellular pSLP76 Phosphorylation Assay**

This protocol is based on the principle of measuring the phosphorylation of SLP76 at Ser376 in response to TCR stimulation in Jurkat cells.[13]

#### Materials:

- Jurkat T-cells
- Anti-CD3/CD28 antibodies
- Test Inhibitor (e.g., Hpk1-IN-16)
- · Cell lysis buffer
- Sandwich ELISA kit with a specific capture antibody for SLP76 and a detection antibody for phospho-SLP76 (Ser376).

#### Procedure:

- Culture Jurkat cells to the desired density.
- Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
- Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
- After a short incubation period (e.g., 15 minutes), lyse the cells.
- Quantify the level of phosphorylated SLP76 in the cell lysates using the sandwich ELISA according to the manufacturer's instructions.



• Determine the IC<sub>50</sub> of the inhibitor on cellular pSLP76 levels.

### **T-Cell Activation Assay (Cytokine Production)**

This protocol measures the effect of HPK1 inhibition on the production of IL-2 and IFN-y by primary T-cells.[10][14]

#### Materials:

- · Primary human or mouse T-cells
- Anti-CD3/anti-CD28 antibodies
- Test Inhibitor (e.g., **Hpk1-IN-16**)
- Cell culture medium and supplements
- ELISA or AlphaLISA kits for IL-2 and IFN-y

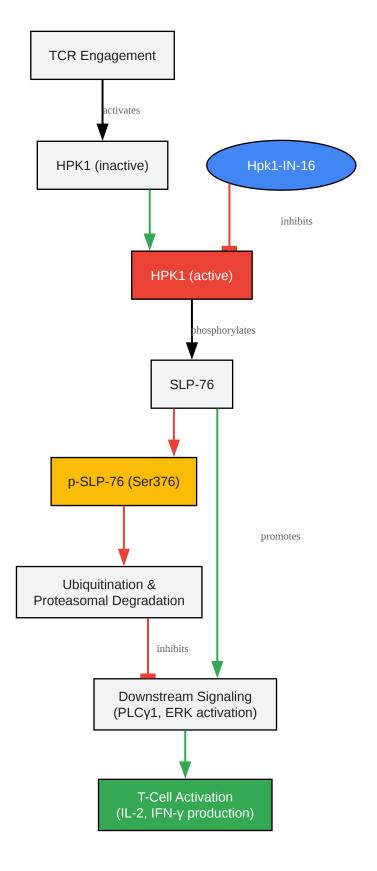
#### Procedure:

- Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.
- Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibodies.
- Add soluble anti-CD28 antibodies and various concentrations of the test inhibitor to the wells.
- Culture the cells for 48-72 hours.
- Collect the cell culture supernatant.
- Measure the concentration of IL-2 and IFN-y in the supernatant using ELISA or AlphaLISA kits.
- Analyze the dose-dependent effect of the inhibitor on cytokine production.

# Signaling Pathways and Experimental Workflows



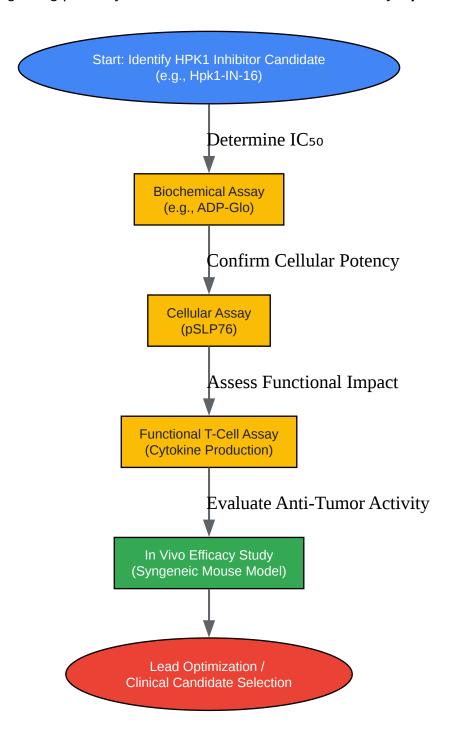
The following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.





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Caption: HPK1 signaling pathway in T-cell activation and its inhibition by Hpk1-IN-16.



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Caption: General experimental workflow for the evaluation of HPK1 inhibitors.



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